N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide

Catalog No.
S2916625
CAS No.
2034558-72-8
M.F
C19H18FNO3
M. Wt
327.355
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluoroph...

CAS Number

2034558-72-8

Product Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide

Molecular Formula

C19H18FNO3

Molecular Weight

327.355

InChI

InChI=1S/C19H18FNO3/c1-13(10-15-11-14-6-2-4-8-17(14)24-15)21-19(22)12-23-18-9-5-3-7-16(18)20/h2-9,11,13H,10,12H2,1H3,(H,21,22)

InChI Key

YGAXAXAJQQNBBM-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3F

Solubility

not available

Investigation into Bioactive Properties

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide contains several functional groups that are often found in molecules with interesting biological activities. These functional groups include:

  • Benzofuran moiety: This group is present in many natural products with various bioactivities [].
  • Phenoxy group: This group can play a role in protein-ligand interactions [].
  • Acetamide group: This group is commonly found in pharmaceuticals [].

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic compound that belongs to the class of aromatic amides. Its structure consists of several notable functional groups, including a benzofuran moiety, an isopropyl group, an acetamide group, and a 2-fluorophenoxy group. The benzofuran component provides a fused benzene and furan ring system, which is often associated with various biological activities. The presence of the fluorine atom in the phenoxy group may enhance its pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.

Typical for amides and aromatic compounds. For instance, hydrolysis can lead to the formation of N-(1-(1-benzofuran-2-yl)propan-2-yl)-2-fluorophenol and acetic acid:

N 1 1 benzofuran 2 yl propan 2 yl 2 2 fluorophenoxy acetamide+H2ON 1 1 benzofuran 2 yl propan 2 yl 2 fluorophenol+CH3COOH\text{N 1 1 benzofuran 2 yl propan 2 yl 2 2 fluorophenoxy acetamide}+\text{H}_2\text{O}\rightarrow \text{N 1 1 benzofuran 2 yl propan 2 yl 2 fluorophenol}+\text{CH}_3\text{COOH}

This reaction highlights the potential for the compound to participate in hydrolytic processes, which could be relevant in biological systems or during metabolic degradation.

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide has been studied for its biological activities, particularly in relation to its potential as an inhibitor of specific protein interactions. For example, it has been investigated for its role in inhibiting the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are implicated in certain types of leukemia. This suggests that the compound may possess antineoplastic properties, making it relevant for cancer research .

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common approach may include:

  • Formation of the Benzofuran Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Isopropyl Group: This could be achieved via alkylation reactions.
  • Formation of the Acetamide Linkage: This is usually done by reacting an amine with acetic anhydride or acetic acid.
  • Attachment of the 2-Fluorophenoxy Group: This step may involve nucleophilic substitution reactions where a fluorinated phenol reacts with an appropriate electrophile.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity against cancer-related pathways, it may serve as a lead compound for developing new cancer therapies.
  • Chemical Research: It can be utilized in studies investigating protein-ligand interactions and mechanisms of action in cellular pathways.
  • Material Science: The unique structural features may allow exploration in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide interacts with biological targets. Research has shown that it inhibits menin-MLL interactions, which are critical for the proliferation of certain cancer cells. Such studies often employ techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays to elucidate binding affinities and modes of action .

Several compounds share structural or functional similarities with N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
AbexinostatHydroxamic acid-based inhibitorAntineoplastic activity via histone deacetylase inhibition
MK0686Fluoro-substituted biphenyl structureInvestigated for pain management
SetipiprantFluoro-naphthalene derivativeDual antagonist for allergic rhinitis

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide is unique due to its specific combination of a benzofuran core and a fluorinated phenoxy group, which may confer distinct pharmacological properties not found in other similar compounds. Its targeted action against menin-Mixed Lineage Leukemia fusion proteins further distinguishes it within the field of cancer therapeutics .

XLogP3

4.2

Dates

Modify: 2023-08-17

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